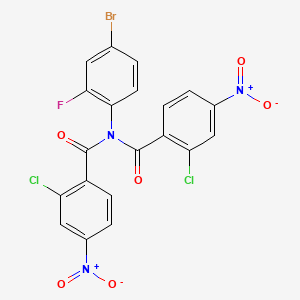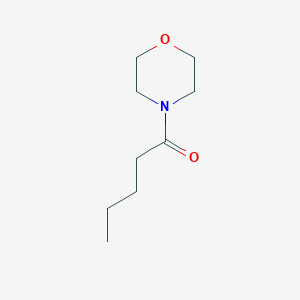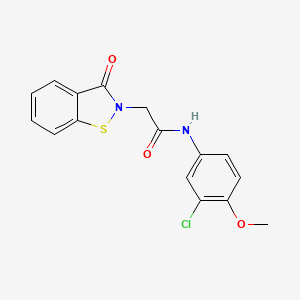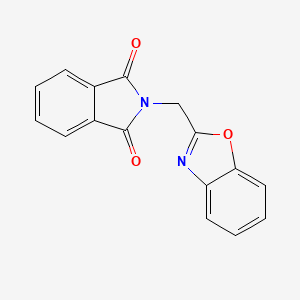![molecular formula C22H21N3OS2 B11024279 [2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11024279.png)
[2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone is a complex organic compound that features a quinoline core substituted with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiadiazole moiety. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline or thiadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industry, 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiadiazole-containing molecules. Examples include:
- Quinoline-2-carboxylic acid
- 2,3-dimethylquinoxaline
- 1,3,4-thiadiazole-2-thiol
Uniqueness
What sets 2,2-dimethyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-ylmethanone apart is its unique combination of a quinoline core with a thiadiazole moiety. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H21N3OS2 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
[2,2-dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H21N3OS2/c1-15-23-24-21(28-15)27-14-17-13-22(2,3)25(19-12-8-7-11-18(17)19)20(26)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
InChI Key |
CTPJGOMYARWFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024201.png)
![methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate](/img/structure/B11024204.png)

![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycine](/img/structure/B11024218.png)

![Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11024228.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11024232.png)
![Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B11024233.png)
![N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B11024256.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024262.png)
![4-nitro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B11024267.png)

![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}acetamide](/img/structure/B11024274.png)

